molecular formula C18H18N2O2S2 B2861028 3-[1-[(4-Methylphenyl)methyl]-2-oxo-4-thiophen-3-ylazetidin-3-yl]-1,3-thiazolidin-2-one CAS No. 1252091-75-0

3-[1-[(4-Methylphenyl)methyl]-2-oxo-4-thiophen-3-ylazetidin-3-yl]-1,3-thiazolidin-2-one

Cat. No.: B2861028
CAS No.: 1252091-75-0
M. Wt: 358.47
InChI Key: OCGSXTGHEAJJKU-UHFFFAOYSA-N
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Description

This compound features a thiazolidin-2-one core fused with a 2-oxoazetidine ring substituted at the 3-position with a thiophen-3-yl group and at the 1-position with a 4-methylbenzyl moiety. Its structural complexity combines heterocyclic elements (azetidine, thiophene, thiazolidinone) that are common in pharmacologically active molecules.

Properties

IUPAC Name

3-[1-[(4-methylphenyl)methyl]-2-oxo-4-thiophen-3-ylazetidin-3-yl]-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c1-12-2-4-13(5-3-12)10-20-15(14-6-8-23-11-14)16(17(20)21)19-7-9-24-18(19)22/h2-6,8,11,15-16H,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGSXTGHEAJJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(C(C2=O)N3CCSC3=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[1-[(4-Methylphenyl)methyl]-2-oxo-4-thiophen-3-ylazetidin-3-yl]-1,3-thiazolidin-2-one (CAS Number: 1252091-75-0) is a heterocyclic organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C18H18N2O2S2C_{18}H_{18}N_{2}O_{2}S_{2}, with a molecular weight of approximately 358.5 g/mol. The structure features a thiazolidinone ring, an azetidine moiety, and a thiophene ring, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC18H18N2O2S2C_{18}H_{18}N_{2}O_{2}S_{2}
Molecular Weight358.5 g/mol
CAS Number1252091-75-0

Biological Activities

Research indicates that thiazolidinone derivatives exhibit a variety of biological activities, including:

  • Anticancer Activity : Thiazolidinone compounds have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific enzymes involved in tumor growth. For instance, studies have highlighted the anticancer potential of thiazolidinone derivatives against various cancer cell lines by targeting multiple pathways involved in cell survival and proliferation .
  • Antimicrobial Properties : The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies demonstrated that thiazolidinone derivatives could exhibit lower minimum inhibitory concentrations (MICs) compared to standard antibiotics like streptomycin and ampicillin . This suggests that the compound may serve as a lead structure for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Thiazolidinones are also recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiazolidinone derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation. For example, they may inhibit cyclooxygenase (COX) enzymes or other targets relevant to cancer biology .
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation and increased apoptosis .
  • Reactive Oxygen Species (ROS) Modulation : Thiazolidinones may influence oxidative stress levels within cells, promoting apoptosis in cancer cells while protecting normal cells from oxidative damage.

Case Studies

Several studies have investigated the biological activity of thiazolidinone derivatives similar to our compound:

  • Anticancer Study : A recent study evaluated a series of thiazolidinone derivatives against various cancer cell lines, showing significant cytotoxicity with IC50 values ranging from 10 to 20 µM . The study highlighted the importance of structural modifications in enhancing anticancer activity.
  • Antimicrobial Evaluation : Another research focused on the antimicrobial properties of thiazolidinones demonstrated effective inhibition against Gram-positive and Gram-negative bacteria with MIC values as low as 0.03 mg/mL, outperforming conventional antibiotics .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Modifications

Table 1: Key Structural Differences in Thiazolidinone Derivatives
Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Features Source
Target Compound Thiazolidin-2-one + azetidine 4-Methylbenzyl, thiophen-3-yl ~391.5 (estimated) Azetidine-thiazolidinone hybrid N/A
(Z)-3-(4-Methylphenyl)-2-[(2-phenyl-cyclohex-2-en-1-yl)imino]-1,3-thiazolidin-4-one Thiazolidin-4-one Cyclohexenyl-imino, 4-methylphenyl 379.5 (calculated) Iminocyclohexenyl linkage
Methyl [3-(4-chlorophenyl)-4-oxo-thiazolidin-5-ylidene]acetate Thiazolidin-4-one 4-Chlorophenyl, dichlorothiazolyl-methylidene 418.3 (reported) Anti-T. gondii activity
3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one Thiazolidin-4-one 4-Methylphenyl, thioxo group 223.3 (reported) Thioxo substitution; crystal studies
3-Phenyl-2-thioxo-1,3-thiazolidin-4-one (rhodanine) Thiazolidin-4-one Phenyl, thioxo group 209.3 (reported) Broad bioactivity (antidiabetic, etc.)
Key Observations:
  • Core Modifications: The target compound’s azetidine-thiazolidinone hybrid is distinct from classical thiazolidin-4-one derivatives (e.g., rhodanine in ), which lack the fused azetidine ring.
  • Substituent Effects :
    • Thiophene vs. Phenyl : The thiophen-3-yl group in the target compound may enhance π-stacking interactions compared to phenyl groups in analogues like rhodanine .
    • Thioxo vs. Oxo : Thioxo-substituted derivatives (e.g., ) exhibit altered electronic properties and binding affinities due to sulfur’s polarizability.

Q & A

Basic: What are the key synthetic steps and reagents for preparing 3-[1-[(4-Methylphenyl)methyl]-2-oxo-4-thiophen-3-ylazetidin-3-yl]-1,3-thiazolidin-2-one?

Methodological Answer:
The synthesis involves multi-step organic reactions:

Formation of the azetidin-2-one (β-lactam) ring : Cyclization of a β-amino acid derivative or [2+2] cycloaddition using ketenes and imines. Substituents (e.g., 4-methylbenzyl and thiophen-3-yl groups) are introduced via alkylation or nucleophilic substitution .

Thiazolidin-2-one ring assembly : Condensation of a primary amine with carbon disulfide or thiourea derivatives under reflux conditions. Solvents like ethanol or DMF and catalysts (e.g., p-toluenesulfonic acid) are critical for yield optimization .

Purification : Techniques such as column chromatography or recrystallization ensure >95% purity .

Basic: What analytical techniques are used to confirm the compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituent integration and regiochemistry (e.g., distinguishing azetidinone and thiazolidinone protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in related thiazolidinone derivatives .

Basic: What preliminary biological assays are recommended for evaluating its activity?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC50_{50} values .
  • Anti-inflammatory Potential : COX-2 inhibition assays or LPS-induced cytokine suppression in macrophages .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Lewis acids (e.g., ZnCl2_2) or organocatalysts improve cyclization efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate stability at 60–80°C .
  • Advanced Techniques : Microwave-assisted synthesis reduces reaction time by 40–60%, while continuous flow reactors enhance reproducibility .

Advanced: What in vitro assays are suitable for mechanistic studies of its anticancer activity?

Methodological Answer:

  • Apoptosis Assays : Annexin V-FITC/PI staining and caspase-3/7 activation via flow cytometry .
  • Cell Cycle Analysis : PI staining and DNA content quantification to identify G1/S or G2/M arrest .
  • Target Identification : Kinase inhibition profiling (e.g., EGFR, Aurora kinases) using recombinant enzyme assays .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

Variation of Substituents : Modify the 4-methylphenyl, thiophen-3-yl, or azetidinone groups to assess steric/electronic effects .

Biological Testing : Compare IC50_{50} values across analogs to identify critical pharmacophores .

Computational Modeling : QSAR or molecular docking predicts binding affinities to targets like β-tubulin or DNA topoisomerases .

Advanced: How to resolve contradictions in biological data (e.g., variable IC50_{50}50​ values across studies)?

Methodological Answer:

  • Assay Standardization : Use identical cell lines (ATCC-validated) and control compounds (e.g., doxorubicin) .
  • Purity Validation : Confirm compound integrity via HPLC (>99%) to exclude degradation products .
  • In Vivo Validation : Compare pharmacokinetics (e.g., bioavailability in murine models) to in vitro data .

Advanced: What computational strategies predict the compound’s molecular targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to screen against protein databases (e.g., PDB) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability (RMSD/RMSF analysis) over 100-ns trajectories .
  • Pharmacophore Mapping : Identify essential interaction motifs (e.g., hydrogen bonds with β-lactamases) .

Advanced: How does conformational flexibility impact its biological activity?

Methodological Answer:

  • Crystallographic Data : X-ray structures of analogs reveal that the thiophen-3-yl group’s orientation affects steric clashes with target proteins .
  • Dynamic NMR Studies : Variable-temperature 1^1H NMR tracks azetidinone ring puckering, influencing binding kinetics .
  • Torsional Angle Analysis : DFT calculations correlate dihedral angles (e.g., C3–N1–C4–O2) with enzymatic inhibition .

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